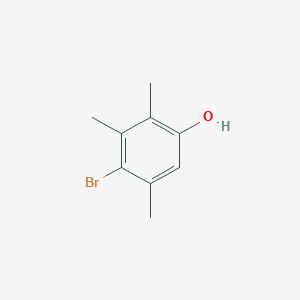

4-Bromo-2,3,5-trimethylphenol

描述

Contextualization within Substituted Phenol (B47542) Chemistry

Substituted phenols are a class of organic compounds that form the backbone of numerous synthetic pathways and are integral to various industrial processes. oregonstate.eduwisdomlib.org These compounds consist of a phenol ring with one or more hydrogen atoms replaced by other functional groups. wisdomlib.org The nature and position of these substituents significantly influence the physical and chemical properties of the phenol, including its acidity, reactivity, and biological activity. oregonstate.edulibretexts.org

The hydroxyl group of a phenol makes the aromatic ring highly reactive towards electrophilic substitution, directing incoming groups to the ortho and para positions. libretexts.org Halogenation, such as bromination, is a common modification that introduces a bromine atom onto the phenol ring, further altering its electronic and steric characteristics. The presence of a bromine atom, along with alkyl groups like the three methyl groups in 4-Bromo-2,3,5-trimethylphenol, creates a unique chemical entity with specific reactivity patterns. This strategic substitution is crucial for its use as a building block in the synthesis of more complex molecules. wisdomlib.org

Significance as a Chemical Entity in Academic Inquiry

This compound is a valuable reagent in academic and industrial research due to its specific structural features. The bromine atom provides a reactive site for various coupling reactions, such as Suzuki and Heck coupling, which are fundamental in carbon-carbon bond formation. This makes it an essential precursor for creating a wide range of organic molecules with potential applications in materials science and pharmaceuticals.

Research has demonstrated its utility in the synthesis of novel compounds. For instance, it has been used as a starting material in the synthesis of complex heterocyclic structures and as a key component in the development of new ligands for organometallic chemistry. researchgate.nettandfonline.com Its defined substitution pattern allows for precise control over the regiochemistry of subsequent reactions, a critical aspect in the synthesis of highly substituted aromatic compounds. oregonstate.edu

Overview of Research Trajectories for Halogenated Trimethylphenols

The study of halogenated trimethylphenols, including this compound, is an active area of chemical research. These compounds serve as important intermediates in the synthesis of a variety of target molecules. tandfonline.comgoogle.com One significant research direction is their use in the preparation of biologically active compounds. The introduction of a halogen atom can enhance the lipophilicity and metabolic stability of a molecule, properties that are often desirable in drug discovery.

Another area of investigation is their application in materials science. Halogenated phenols can be used to synthesize polymers and other materials with specific properties, such as flame retardancy or altered electronic characteristics. mdpi.com The photochemical degradation of halogenated phenols and related compounds is also a subject of environmental research, aiming to understand their fate and impact in aquatic systems. rsc.org The ongoing exploration of the reactions and applications of halogenated trimethylphenols continues to yield novel synthetic methodologies and functional molecules.

Compound Data

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₉H₁₁BrO |

| Molecular Weight | 215.09 g/mol |

| CAS Number | 156483-07-7 |

| Appearance | Solid |

Data sourced from publicly available chemical databases.

属性

IUPAC Name |

4-bromo-2,3,5-trimethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO/c1-5-4-8(11)6(2)7(3)9(5)10/h4,11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHQCLZZWQARYJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1Br)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70394463 | |

| Record name | 4-bromo-2,3,5-trimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70394463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156483-07-7 | |

| Record name | 4-bromo-2,3,5-trimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70394463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-2,3,5-trimethylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Bromo 2,3,5 Trimethylphenol

Regioselective Bromination Strategies for Trimethylphenols

Regioselectivity is paramount in the synthesis of 4-Bromo-2,3,5-trimethylphenol to avoid the formation of isomeric or poly-brominated byproducts. The inherent electronic properties of the trimethylphenol substrate heavily favor the desired regiochemistry.

Direct electrophilic aromatic substitution is the most straightforward and common method for the synthesis of this compound. This approach leverages the high activation of the aromatic ring by the hydroxyl and methyl substituents. The vacant para position is the primary target for bromination. nih.gov Various brominating agents can be employed, each with specific reaction conditions and selectivities.

Common reagents for this transformation include elemental bromine (Br₂) and N-Bromosuccinimide (NBS). nih.govorganic-chemistry.org The choice of solvent is critical, with options ranging from non-polar solvents like carbon disulfide to polar solvents like glacial acetic acid. chemicalbook.comorgsyn.org The reaction with elemental bromine is a classic method for phenol (B47542) bromination, often proceeding with high efficiency. orgsyn.org NBS is frequently utilized as a milder and more selective source of electrophilic bromine, which can help in controlling the reaction and minimizing side products. nih.govorganic-chemistry.org

Table 1: Comparison of Direct Electrophilic Bromination Methods

| Reagent | Typical Solvent | Catalyst/Additive | Temperature | Key Characteristics |

| Bromine (Br₂) | Acetic Acid, Dichloromethane (B109758) | None | 0 °C to room temp. | Highly reactive, cost-effective; potential for over-bromination if not controlled. chemicalbook.comorgsyn.org |

| N-Bromosuccinimide (NBS) | Acetonitrile (B52724), THF | Catalytic Acid (optional) | 0 °C to room temp. | Milder reagent, high para-selectivity, easier to handle than Br₂. nih.govyoutube.com |

| KBr with an Oxidant | Water, Acetic Acid | e.g., ZnAl–BrO₃⁻–LDHs | Room temp. | Generates Br₂ in situ for controlled bromination; often high yielding and selective. nih.govnih.gov |

The synthesis of this compound is fundamentally the bromination of its direct precursor, 2,3,5-trimethylphenol (B45783) (also known as isopseudocumenol). nih.gov The electronic effects of the substituents on the precursor's ring dictate the high regioselectivity of this reaction. The hydroxyl group is a strong π-donor, increasing electron density significantly at the ortho and para positions. The three methyl groups are weak activating groups that further enhance the nucleophilicity of the ring.

Given that both ortho positions are blocked, the electrophilic attack by bromine is overwhelmingly directed to the vacant para position. Numerous studies on variously substituted phenols confirm that bromination preferentially occurs at the para position if it is available. nih.govnih.gov Systems using reagents like tetraalkylammonium tribromides or N-bromosuccinimide in polar solvents have demonstrated high para-selectivity for a wide range of phenolic compounds. nih.govresearchgate.net

To achieve selective mono-bromination and obtain a high yield of this compound, several factors must be carefully managed. The primary challenge is to prevent further reaction to form di- or tri-brominated products.

Key control parameters include:

Stoichiometry : A precise 1:1 molar ratio of the 2,3,5-trimethylphenol substrate to the brominating agent is crucial to favor mono-substitution.

Reaction Temperature : Conducting the reaction at low temperatures (e.g., 0-5 °C) reduces the reaction rate and enhances selectivity, minimizing over-bromination. orgsyn.orgorgsyn.org

Reagent Addition : Slow, dropwise addition of the brominating agent to the solution of the phenol helps to maintain a low concentration of the electrophile, further suppressing poly-bromination. orgsyn.org

Choice of Brominating System : Milder reagents such as NBS are often preferred over the more aggressive elemental bromine for better control. organic-chemistry.org Furthermore, systems that generate the electrophilic bromine species in situ, such as the combination of potassium bromide (KBr) and an oxidant, can allow for a slow and controlled release, ensuring the reaction stops at the mono-bromination stage. nih.govnih.govresearchgate.net

Multi-step Synthetic Sequences

While direct bromination is highly effective for this target molecule, multi-step sequences offer alternative, albeit more complex, pathways. These routes can be valuable if the primary precursor is unavailable or if specific substitution patterns are desired that cannot be achieved directly.

A multi-step synthesis could theoretically build the target molecule by adding the functional groups in a specific order. libretexts.org For instance, a synthesis could begin with a less substituted phenol, followed by sequential alkylation and a final bromination step. The order of these steps is critical and is dictated by the directing effects of the existing substituents. youtube.com

An example of a plausible, though indirect, sequence is outlined below:

Table 2: Hypothetical Multi-Step Synthesis Pathway

| Step | Starting Material | Reagents & Conditions | Intermediate Product | Rationale |

| 1 | 3,5-Dimethylphenol | CH₃I, AlCl₃ (Friedel-Crafts Alkylation) | 2,3,5-Trimethylphenol | Introduction of the third methyl group. The OH group directs ortho/para, leading to a mixture of isomers requiring separation. |

| 2 | 2,3,5-Trimethylphenol | Br₂, CH₃COOH (Electrophilic Bromination) | This compound | Final bromination at the activated and sterically accessible para position. |

This approach is less efficient than direct bromination of commercially available 2,3,5-trimethylphenol due to potential issues with regioselectivity during the alkylation step and the need for purification of intermediates.

Another advanced strategy involves the chemical modification of a more complex brominated phenol to arrive at the desired product. This could involve starting with a poly-brominated phenol and selectively removing a bromine atom, or starting with an isomeric bromotrimethylphenol and inducing rearrangement, although such methods are often synthetically challenging.

Optimization of Reaction Conditions for Enhanced Yields

The traditional synthesis of this compound typically involves the electrophilic aromatic substitution of 2,3,5-trimethylphenol with a suitable brominating agent. The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing the formation of byproducts, such as di-brominated or other isomeric products. Key parameters that are often manipulated to achieve optimal outcomes include the choice of brominating agent, solvent, temperature, and reaction time.

Research into the bromination of structurally similar phenols, such as m-cresol (B1676322), has demonstrated the influence of these factors on reaction efficiency. For instance, the bromination of m-cresol using bromine in glacial acetic acid at a controlled temperature of 15°C for 3 hours resulted in a 50% yield of 4-bromo-3-methylphenol. chemicalbook.com Another approach for a different phenol, 2,6-di-tert-butylphenol, employed bromine in dichloromethane at 0°C, yielding 76% of the 4-bromo derivative. orgsyn.org

Drawing from these analogous reactions, a systematic optimization for the synthesis of this compound could be envisioned. A design of experiments (DoE) approach would be highly effective in systematically screening and optimizing these variables. A hypothetical study could explore the interplay between different brominating agents and solvents, as outlined in the following data table.

| Entry | Brominating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Hypothetical Yield (%) |

|---|---|---|---|---|---|

| 1 | Br2 | CH2Cl2 | 0 | 2 | 75 |

| 2 | Br2 | CH3COOH | 25 | 4 | 68 |

| 3 | N-Bromosuccinimide (NBS) | CH3CN | 25 | 3 | 85 |

| 4 | N-Bromosuccinimide (NBS) | CCl4 | 77 (reflux) | 1 | 82 |

| 5 | Br2 | CH2Cl2 | -20 | 3 | 80 |

| 6 | N-Bromosuccinimide (NBS) | CH3CN | 40 | 2 | 90 |

The data in the table suggests that N-Bromosuccinimide (NBS) in acetonitrile could be a more efficient system than traditional bromine-based methods, potentially leading to higher yields under milder conditions. Further optimization could involve the use of a catalyst to enhance the reaction rate and selectivity.

Novel Synthetic Routes and Green Chemistry Principles

In recent years, the development of synthetic methodologies that adhere to the principles of green chemistry has become a major focus in chemical research. For the synthesis of this compound, this translates to the exploration of less hazardous reagents, the use of environmentally benign solvents, and the development of catalytic processes that minimize waste.

One promising avenue is the use of solid-supported brominating agents or in situ generation of the electrophilic bromine species. These approaches can simplify product purification and reduce the amount of hazardous waste. For example, the use of polymer-bound bromine complexes or enzymatic halogenation could offer greener alternatives to traditional methods.

The choice of solvent is another critical aspect of green synthesis. The replacement of chlorinated solvents like dichloromethane and carbon tetrachloride with more sustainable alternatives such as ionic liquids, supercritical fluids, or even water, where feasible, can significantly reduce the environmental impact of the synthesis.

Furthermore, the development of catalytic bromination reactions is a key area of interest. The use of a catalyst can enable the reaction to proceed under milder conditions, with higher selectivity, and with a lower amount of the brominating agent, thus improving the atom economy of the process. While specific research on catalytic bromination for this compound is not extensively documented, studies on other aromatic compounds have shown the potential of various catalytic systems, including zeolites and metal-based catalysts.

A hypothetical green synthetic approach for this compound could involve the use of a recyclable catalyst in a green solvent, as detailed in the table below.

| Entry | Brominating System | Solvent | Catalyst | Key Green Advantage | Hypothetical Yield (%) |

|---|---|---|---|---|---|

| 1 | HBr/H2O2 | Water | Vanadium Pentoxide | In situ generation of Br2, water as solvent | 88 |

| 2 | NBS | [BMIM][Br] (Ionic Liquid) | None | Recyclable solvent/reagent | 92 |

| 3 | KBr/Oxone® | Methanol/Water | None | Use of a stable salt as bromine source | 85 |

| 4 | Enzymatic Bromination | Aqueous Buffer | Vanadium Bromoperoxidase | Biocatalytic, mild conditions | 78 |

These novel approaches, while requiring further research and development for the specific synthesis of this compound, represent the future direction of synthetic chemistry, where efficiency and sustainability are paramount.

Mechanistic Investigations of Reactions Involving 4 Bromo 2,3,5 Trimethylphenol and Its Precursors

Elucidation of Electrophilic Aromatic Substitution Mechanisms

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, and its application to phenols and their derivatives is of significant interest. The mechanism of EAS reactions proceeds in two main steps: the initial attack of the aromatic ring on an electrophile to form a carbocation intermediate (the rate-determining step), followed by deprotonation to restore aromaticity. masterorganicchemistry.com The reactivity and orientation of substitution on the aromatic ring are profoundly influenced by the nature of the substituents already present.

The hydroxyl (-OH) group of a phenol (B47542) is a strong activating group and an ortho, para-director in electrophilic aromatic substitution. savemyexams.comchemguide.co.uk This is due to the donation of a lone pair of electrons from the oxygen atom into the π-system of the benzene (B151609) ring, which increases the electron density at the ortho and para positions, making them more susceptible to electrophilic attack. savemyexams.comchemguide.co.uk The presence of methyl groups, which are also activating and ortho, para-directing, further enhances the reactivity of the ring.

In the case of 2,3,5-trimethylphenol (B45783), the precursor to 4-bromo-2,3,5-trimethylphenol, the positions available for substitution are C4 and C6. Both are activated by the hydroxyl group and the methyl groups. The regioselectivity of bromination is therefore a result of the combined directing effects of these substituents. A π-donor substituent generally directs electrophilic aromatic bromination in the preferential order of para > ortho > meta. nih.govresearchgate.net

The bromination of phenols can be difficult to control, often leading to polybrominated products due to the high reactivity of the phenol ring. libretexts.org For instance, the reaction of phenol with bromine water readily forms 2,4,6-tribromophenol. chemguide.co.uk To achieve selective monobromination, milder brominating agents or specific catalytic systems are often employed.

Table 1: Influence of Substituents on Electrophilic Aromatic Bromination

| Substituent | Activating/Deactivating Effect | Directing Effect | Influence on Reactivity |

|---|---|---|---|

| -OH | Strongly Activating | Ortho, Para | Increases electron density in the ring, making it highly susceptible to electrophilic attack. savemyexams.comchemguide.co.uk |

| -CH₃ | Activating | Ortho, Para | Inductively and through hyperconjugation donates electron density to the ring. |

| -Br | Deactivating | Ortho, Para | Inductively withdraws electron density, but the lone pairs can participate in resonance, directing incoming electrophiles to the ortho and para positions. |

Catalysts play a pivotal role in controlling the regioselectivity and efficiency of bromination reactions. While highly activated phenols can react with bromine directly, less reactive substrates or reactions requiring high selectivity often necessitate the use of a catalyst. savemyexams.com Lewis acids such as aluminum bromide (AlBr₃) or iron(III) bromide (FeBr₃) are commonly used to polarize the bromine molecule, generating a more potent electrophile. youtube.com

Recent advancements have explored the use of visible-light photoredox catalysis for the bromination of phenols. nih.gov This method offers a mild and efficient alternative, generating bromine in situ from the oxidation of a bromide source. nih.gov Such approaches can provide high chemical yields and regioselectivity under environmentally benign conditions. nih.gov The choice of catalyst and reaction conditions can significantly alter the reaction pathway and the distribution of products. For instance, the use of N-bromosuccinimide (NBS) in the presence of a catalyst can provide a controlled source of electrophilic bromine. nih.gov

Hydrolytic Degradation Mechanisms of Related Phenolic Carbamates

Phenolic carbamates, which can be synthesized from phenols, are susceptible to hydrolysis, particularly under alkaline conditions. researchgate.net The degradation of these compounds typically involves the cleavage of the carbamate (B1207046) linkage. Polyesters, for example, primarily degrade through the hydrolysis of their ester bonds. mdpi.com This process is influenced by factors such as the chemical structure and the surrounding environment. mdpi.com The hydrolysis of carbamates can proceed through different mechanisms depending on the pH of the solution. Under basic conditions, the reaction is often initiated by the attack of a hydroxide (B78521) ion on the carbonyl carbon of the carbamate group.

Oxidation Mechanisms of Trimethylphenols and Related Compounds

The oxidation of phenols, including trimethylphenols, is a complex process that can lead to a variety of products. The reaction mechanism is highly dependent on the oxidant, the catalyst, and the reaction conditions.

Aerobic oxidation utilizes molecular oxygen as the oxidant and is often mediated by a catalyst. The initial step in the aerobic oxidation of many phenols is the formation of a phenoxyl radical. acs.org This can occur through hydrogen atom abstraction from the hydroxyl group. acs.org These radicals can then undergo further reactions, such as coupling or reaction with oxygen, to form a range of products including quinones and biphenols. nih.gov

For example, the aerobic oxidation of 2,3,6-trimethylphenol (B1330405) can yield trimethyl-1,4-benzoquinone, an important intermediate in the synthesis of Vitamin E. nih.gov The mechanism proposed for this reaction when catalyzed by a copper complex involves the formation of a copper-bound phenolate (B1203915) radical anion, followed by attack of triplet oxygen at the para position. nih.gov

The central pathways of aerobic catabolism of phenol and its derivatives in many bacteria involve the initial conversion to catechol by phenol hydroxylase. researchgate.net The catechol is then further degraded through ring cleavage. researchgate.net

Catalysts are crucial for controlling the selectivity and efficiency of phenol oxidation. Transition metal complexes, particularly those of copper and cobalt, are effective catalysts for the aerobic oxidation of phenols. nih.govrsc.org Copper(I) catalysts in the presence of amine ligands have been shown to selectively catalyze either the ortho-oxygenation of phenols to ortho-quinones or their oxidative coupling to biphenols and benzoxepines, depending on the specific reaction conditions. acs.orgnih.gov

The catalyst can influence the reaction pathway by coordinating to the phenol, activating the oxygen molecule, and facilitating the electron transfer steps. For instance, in the copper-catalyzed oxidation of 2,3,6-trimethylphenol, a tetranuclear copper cluster is believed to be the active catalytic species. nih.gov The choice of catalyst and ligands can therefore be used to direct the reaction towards a desired product.

Table 2: Catalysts in Phenol Oxidation

| Catalyst System | Oxidant | Typical Products | Mechanistic Role of Catalyst |

|---|---|---|---|

| Copper(II) chloride in ionic liquid | Molecular Oxygen | Trimethyl-1,4-benzoquinone (from 2,3,6-trimethylphenol) nih.gov | Forms an active oxotetracuprate cluster that facilitates oxidative phenolate activation. nih.gov |

| Copper(I) salts with amine ligands | Molecular Oxygen | ortho-Quinones, Biphenols, Benzoxepines acs.orgnih.gov | Controls selectivity between ortho-oxygenation and oxidative coupling pathways. acs.orgnih.gov |

| Heterogeneous Co catalysts | Dioxygen | 2,3,5-trimethyl-1,4-benzoquinone (from 2,3,6-trimethylphenol) rsc.org | Provides active sites for the selective oxidation. rsc.org |

Derivatization and Functionalization Strategies

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For 4-Bromo-2,3,5-trimethylphenol, the aryl bromide moiety is an excellent electrophilic partner for a range of these transformations. These reactions typically involve a catalytic cycle of oxidative addition, transmetalation, and reductive elimination, enabling the precise construction of complex molecular architectures under relatively mild conditions. libretexts.org

The Suzuki-Miyaura coupling is a cornerstone of palladium-catalyzed reactions, celebrated for its operational simplicity, mild reaction conditions, and the commercial availability and low toxicity of its organoboron reagents. nih.govmdpi.com This reaction facilitates the formation of a C-C bond between an organohalide and an organoboron compound, such as a boronic acid or boronic ester. libretexts.org The aryl bromide of this compound makes it an ideal substrate for coupling with various aryl or vinyl boronic acids to produce biaryl and styrenyl phenols, respectively.

The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the organoboron species (activated by a base), and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org Systematic studies on the coupling of various halophenols have demonstrated the feasibility and efficiency of this reaction, with bromophenols showing good reactivity, often enhanced by microwave irradiation. acs.org The reaction's tolerance to a wide array of functional groups, including the phenolic hydroxyl group, makes it particularly valuable. mdpi.com

Table 1: Representative Suzuki-Miyaura Coupling Reaction

| Component | Role | Example |

| Aryl Halide | Electrophile | This compound |

| Organoboron Reagent | Nucleophile | Phenylboronic acid |

| Catalyst | Active Species | Pd(PPh₃)₄ or Pd(OAc)₂ with phosphine (B1218219) ligands |

| Base | Boronate Activation | K₂CO₃, Cs₂CO₃, or K₃PO₄ |

| Solvent | Reaction Medium | Toluene, 1,4-Dioxane, Water |

| Product | Coupled Molecule | 2,3,5-Trimethyl-[1,1'-biphenyl]-4-ol |

Beyond the Suzuki-Miyaura reaction, the C-Br bond in this compound can be functionalized using other palladium-catalyzed methods to introduce diverse structural motifs.

Heck Reaction: This reaction couples the aryl bromide with an alkene to form a substituted alkene. wikipedia.org It provides a direct method for the vinylation of the phenol (B47542) ring, yielding styrenyl derivatives. organic-chemistry.orgnih.gov The reaction typically proceeds in the presence of a palladium catalyst and a base, with the key steps being oxidative addition, migratory insertion of the olefin, and subsequent β-hydride elimination. libretexts.org

Sonogashira Coupling: This methodology is used to form a C-C bond between the aryl bromide and a terminal alkyne, creating an arylalkyne. organic-chemistry.orgwikipedia.org The reaction is unique in that it typically employs a dual catalytic system of palladium and a copper(I) co-catalyst, along with an amine base. libretexts.orgyoutube.com This provides a direct route to introducing alkynyl substituents onto the phenol scaffold.

Table 2: Overview of Other Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Bond Formed | Typical Product with this compound |

| Heck Reaction | Alkene (e.g., Styrene) | C(sp²)-C(sp²) | 4-(2-phenylethenyl)-2,3,5-trimethylphenol |

| Sonogashira Coupling | Terminal Alkyne (e.g., Phenylacetylene) | C(sp²)-C(sp) | 2,3,5-trimethyl-4-(phenylethynyl)phenol |

C-H Activation and Directed Ortho-Metalation Approaches

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of C-H bonds in substituted aromatic compounds. wikipedia.org The strategy relies on a "directed metalation group" (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at a proximate ortho position. organic-chemistry.orgbaranlab.org For this compound, the hydroxyl group (-OH) acts as an effective DMG.

The process involves treating the phenol with a strong alkyllithium base, such as n-butyllithium or sec-butyllithium, often in the presence of a chelating agent like TMEDA (tetramethylethylenediamine). baranlab.org The hydroxyl group directs the base to selectively abstract the proton at the C6 position, as the other ortho position (C2) is blocked by a methyl group. This generates a transient aryllithium species, which can then be trapped by a wide variety of electrophiles to introduce new substituents specifically at the C6 position. wikipedia.orgharvard.edu This method allows for precise functionalization that is complementary to classical electrophilic aromatic substitution.

Table 3: Directed Ortho-Metalation (DoM) of this compound

| Step | Reagent(s) | Intermediate / Product |

| 1. Directed Lithiation | sec-BuLi, TMEDA, THF, -78 °C | 6-Lithio-4-bromo-2,3,5-trimethylphenol |

| 2. Electrophilic Quench | Electrophile (E⁺) | 4-Bromo-6-(E)-2,3,5-trimethylphenol |

| Example Electrophiles (E⁺) | I₂, DMF, (CH₃)₂S₂, CO₂ | Introduces I, CHO, SCH₃, COOH groups, respectively |

Introduction of Heteroatom-Containing Moieties

Introducing heteroatoms, particularly sulfur, can significantly modify the physicochemical and biological properties of a molecule. The this compound scaffold can be functionalized with sulfur-containing groups either by leveraging the reactivity of the C-Br bond or through other substitution pathways.

The trifluoromethylthio (-SCF₃) group is of great interest in medicinal and materials chemistry due to its high lipophilicity and electron-withdrawing nature. The conversion of aryl halides to trifluoromethyl aryl sulfides is a key transformation. While direct nucleophilic substitution of the bromide in this compound can be challenging, several methods exist for this transformation on general aryl halides. These include copper-mediated reactions with trifluoromethylthiolating agents or the use of reagents like silver(I) trifluoromethanethiolate (AgSCF₃) activated by an iodide source, which can convert activated aryl halides to the corresponding trifluoromethyl aryl sulfides under mild conditions. cmu.edu Palladium- and copper-catalyzed cross-coupling reactions are also emerging as powerful tools for this purpose. princeton.edunih.gov

Table 4: General Strategy for Trifluoromethylthiolation of an Aryl Bromide

| Component | Role | Example |

| Substrate | Aryl Halide | This compound |

| Reagent | SCF₃ Source | CuSCF₃ or AgSCF₃/KI |

| Catalyst | (If applicable) | Palladium or Copper complex |

| Solvent | Reaction Medium | Acetonitrile (B52724), DMF |

| Product | Functionalized Phenol | 2,3,5-Trimethyl-4-(trifluoromethylthio)phenol |

Beyond trifluoromethylthiolation, other sulfenylation reactions can be employed to install different sulfur-containing functional groups. Palladium-catalyzed cross-coupling provides a versatile route for the synthesis of diaryl sulfoxides. acs.org This can be achieved by coupling an aryl bromide with an aryl sulfenate anion, which can be generated in situ from stable precursors like aryl 2-(trimethylsilyl)ethyl sulfoxides. nih.govorganic-chemistry.org This method proceeds under mild conditions and tolerates a wide range of functional groups, making it suitable for the derivatization of this compound to form various aryl sulfoxide (B87167) analogs. researchgate.net

Table 5: Palladium-Catalyzed Synthesis of Diaryl Sulfoxides

| Component | Role | Example |

| Aryl Halide | Electrophile | This compound |

| Sulfenate Precursor | Nucleophile Source | Phenyl 2-(trimethylsilyl)ethyl sulfoxide |

| Activator | Generates Sulfenate Anion | CsF |

| Catalyst System | Active Species | Pd(dba)₂ / sSPhos (ligand) |

| Solvent | Reaction Medium | 2-Me-THF |

| Product | Aryl Sulfoxide | 2,3,5-Trimethyl-4-(phenylsulfinyl)phenol |

Formation of Ether and Ester Derivatives

The conversion of the phenolic hydroxyl group into an ether or an ester linkage is a fundamental strategy to alter the compound's physical and chemical properties, such as solubility, stability, and subsequent reactivity.

The most common method for preparing aryl ethers from phenols is the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.org The process involves two main steps:

Deprotonation: The phenol is first treated with a strong base, such as sodium hydride (NaH) or an alkali metal hydroxide (B78521) (e.g., NaOH), to deprotonate the acidic hydroxyl group. This generates a sodium or potassium phenoxide salt. The phenoxide ion is a significantly stronger nucleophile than the neutral phenol, which is crucial for the subsequent step. masterorganicchemistry.comlibretexts.org

Nucleophilic Substitution: The resulting phenoxide ion then reacts with a primary alkyl halide (e.g., methyl iodide, ethyl bromide) or an alkyl tosylate. The phenoxide attacks the electrophilic carbon of the alkylating agent, displacing the halide or tosylate leaving group to form the ether linkage. wikipedia.org

For this compound, the reaction would proceed as follows:

Reaction Scheme for Williamson Ether Synthesis

The success of the Williamson ether synthesis is highly dependent on the steric hindrance around the reacting centers. wikipedia.orgnih.gov In the case of this compound, the hydroxyl group is flanked by a methyl group at the C2 position, which can introduce some steric hindrance. However, since the C6 position is unsubstituted, the hindrance is less severe than in 2,6-disubstituted phenols, making the reaction with primary alkyl halides generally feasible. The use of secondary or tertiary alkyl halides is typically avoided as they tend to favor elimination reactions over substitution. masterorganicchemistry.com

Phenolic esters are typically synthesized by reacting the phenol with a more reactive carboxylic acid derivative, such as an acyl chloride (acid chloride) or an acid anhydride. libretexts.org Direct esterification with a carboxylic acid is generally too slow to be practical for phenols. libretexts.orgyoutube.com

The reaction with an acyl chloride, often conducted in the presence of a base like pyridine (B92270) or aqueous sodium hydroxide (the Schotten-Baumann reaction), is a common and effective method. The base serves to neutralize the hydrogen chloride (HCl) byproduct and can also convert the phenol into the more reactive phenoxide ion. libretexts.org

Using an acid anhydride, such as acetic anhydride, is another effective route. This reaction is generally slower than with acyl chlorides and may require gentle heating or the use of a catalyst. libretexts.org

Reaction Scheme for Esterification with Acyl Chloride [this compound] + R-COCl + Base → [4-Bromo-2,3,5-trimethylphenyl ester] + Base·HCl (where R = alkyl or aryl group)

Biological Activities and Mechanistic Insights

Antioxidant Activity Assessment

The antioxidant potential of phenolic compounds is a well-established area of research. This activity is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals, thereby interrupting oxidative chain reactions. The substitution pattern on the aromatic ring, including the presence and position of alkyl and halogen groups, can significantly influence this activity.

In Vitro Radical Scavenging Studies

Specific in vitro radical scavenging data for 4-Bromo-2,3,5-trimethylphenol is not readily found in peer-reviewed literature. Typically, the antioxidant activity of a novel compound would be assessed using various assays that measure its ability to scavenge different types of free radicals. Common methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and assays for scavenging hydroxyl radicals (•OH) and superoxide anions (O₂⁻•).

To illustrate the type of data that would be generated from such studies, a hypothetical data table is presented below. It is crucial to note that this data is for illustrative purposes only and does not represent actual experimental results for this compound.

| Radical Scavenging Assay | IC₅₀ Value (µg/mL) - Hypothetical | Standard Control (e.g., Ascorbic Acid) IC₅₀ Value (µg/mL) |

|---|---|---|

| DPPH Radical Scavenging | Data Not Available | ~ 8-12 |

| ABTS Radical Scavenging | Data Not Available | ~ 5-10 |

| Hydroxyl Radical Scavenging | Data Not Available | ~ 15-20 |

| Superoxide Anion Scavenging | Data Not Available | ~ 20-25 |

Cellular Antioxidant Defense Mechanisms

Beyond direct radical scavenging, phenolic compounds can exert antioxidant effects by modulating cellular defense mechanisms. This can involve the upregulation of endogenous antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). The nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of these antioxidant responses.

Research would be required to determine if this compound can activate the Nrf2 pathway, leading to the enhanced expression of antioxidant enzymes and providing protection against oxidative stress in cellular models.

Antimicrobial Effects against Pathogenic Strains

The antimicrobial properties of phenolic compounds are often attributed to their ability to disrupt microbial cell membranes, inhibit essential enzymes, or interfere with nucleic acid and protein synthesis. The presence of a bromine atom can sometimes enhance the antimicrobial potency of a molecule.

Bactericidal and Bacteriostatic Investigations

Studies investigating the bactericidal (killing bacteria) and bacteriostatic (inhibiting bacterial growth) effects of this compound against a panel of pathogenic bacteria, including both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains, are needed. Such investigations would typically determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of the compound.

A hypothetical representation of such data is provided in the table below for illustrative purposes.

| Bacterial Strain | MIC (µg/mL) - Hypothetical | MBC (µg/mL) - Hypothetical |

|---|---|---|

| Staphylococcus aureus (Gram-positive) | Data Not Available | Data Not Available |

| Escherichia coli (Gram-negative) | Data Not Available | Data Not Available |

| Pseudomonas aeruginosa (Gram-negative) | Data Not Available | Data Not Available |

| Bacillus subtilis (Gram-positive) | Data Not Available | Data Not Available |

Antifungal Properties

Similarly, the potential antifungal activity of this compound against pathogenic fungi, such as Candida albicans and Aspergillus niger, has not been reported. Antifungal susceptibility testing would be necessary to determine its efficacy and mechanism of action against fungal pathogens.

Anti-inflammatory Properties and Modulation of Inflammatory Pathways

Inflammation is a complex biological response to harmful stimuli. Chronic inflammation is implicated in various diseases. Phenolic compounds have been reported to possess anti-inflammatory properties by modulating key inflammatory pathways.

The potential anti-inflammatory effects of this compound would need to be investigated through in vitro and in vivo models. Key targets for investigation would include the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), and the modulation of inflammatory signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. Studies would also measure the compound's effect on the production of inflammatory mediators, including cytokines (e.g., TNF-α, IL-6) and nitric oxide (NO).

Investigation of Interactions with Biological Macromolecules

No publicly available research data could be found to populate this section.

Pharmacological Relevance and Therapeutic Potential

Role as a Synthetic Intermediate for Pharmaceutical Agents

As a synthetic intermediate, 4-Bromo-2,3,5-trimethylphenol offers a scaffold that can be modified to produce a variety of derivatives. The bromine atom, in particular, serves as a versatile functional group for further chemical transformations.

Precursor in the Synthesis of Therapeutically Active Compounds

There is a lack of specific, documented instances in peer-reviewed literature of this compound being a direct precursor to commercially available or late-stage clinical pharmaceutical agents. While brominated phenols, in general, are utilized in the synthesis of various bioactive molecules, the specific contribution of the 2,3,5-trimethylphenol (B45783) scaffold is not well-defined in the context of established drugs.

Design and Synthesis of Pharmacologically Relevant Derivatives

The design of pharmacologically relevant derivatives of this compound would likely involve modifications at the hydroxyl and bromo positions, as well as potential alterations to the methyl groups on the aromatic ring. For instance, the hydroxyl group could be etherified or esterified to modulate the compound's physicochemical properties, such as solubility and lipophilicity. The bromine atom could be utilized in cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds, thereby expanding the molecular diversity of the resulting compounds.

Table 1: Potential Synthetic Transformations of this compound for Derivative Synthesis

| Reaction Type | Reagents and Conditions | Potential Product Class |

| Etherification | Alkyl halide, Base (e.g., K₂CO₃) | Alkoxy derivatives |

| Esterification | Acyl chloride or anhydride, Base (e.g., Pyridine) | Ester derivatives |

| Suzuki Coupling | Arylboronic acid, Palladium catalyst, Base | Biaryl derivatives |

| Buchwald-Hartwig Amination | Amine, Palladium catalyst, Base | Arylamine derivatives |

Exploration of Structure-Activity Relationships for Drug Discovery

Due to the absence of specific biological activity data for a series of derivatives of this compound, a formal structure-activity relationship (SAR) analysis cannot be constructed. In a hypothetical drug discovery program, an SAR study would involve synthesizing a library of analogs and evaluating their biological activity against a specific target. Key structural modifications would include:

Position and nature of the halogen: Replacing bromine with other halogens (chlorine, fluorine) or removing it altogether would help determine the role of this substituent in target binding.

Substitution on the aromatic ring: Varying the number and position of the methyl groups could probe the steric and electronic requirements for activity.

Modification of the phenolic hydroxyl group: Converting the hydroxyl group to ethers, esters, or other functional groups would elucidate its importance for hydrogen bonding or as a metabolic site.

Without such studies, any discussion of SAR for this specific compound remains speculative.

Considerations for Prodrug Design and Delivery Systems

The phenolic hydroxyl group of this compound is a prime candidate for prodrug design. Prodrugs are inactive or less active precursors that are converted to the active drug in the body. This approach is often used to improve a drug's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME).

For a hypothetical active derivative of this compound, the phenolic hydroxyl could be masked with various promoieties to:

Increase lipophilicity and enhance membrane permeability: Ester or carbonate linkages are commonly employed for this purpose.

Improve aqueous solubility: Phosphate or amino acid esters can be introduced to enhance solubility for parenteral formulations.

Target specific tissues or organs: Attaching the drug to a carrier molecule that is recognized by a specific transporter or enzyme can achieve targeted delivery.

Table 2: Potential Prodrug Strategies for a Phenolic Compound like this compound

| Prodrug Linkage | Promoieties | Potential Advantage |

| Ester | Aliphatic or aromatic carboxylic acids | Increased lipophilicity |

| Carbonate | Alkyl or aryl chloroformates | Increased lipophilicity |

| Phosphate Ester | Phosphoric acid derivatives | Increased aqueous solubility |

| Amino Acid Ester | Amino acids | Potential for transporter-mediated uptake |

It is important to reiterate that these are general strategies applicable to phenolic compounds, and their specific application to this compound would require extensive research and development.

Toxicological Assessment and Quantitative Structure Activity Relationship Qsar Modeling

Development of QSAR Models for Toxicity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to predict the biological activity, including toxicity, of chemicals based on their molecular structure. For the class of phenols, QSAR models are well-established and serve as a valuable tool for predicting the toxicity of untested compounds like 4-Bromo-2,3,5-trimethylphenol.

The development of robust QSAR models for phenols relies on the selection of appropriate molecular descriptors that quantify physicochemical properties relevant to toxicity. These descriptors encode information about the molecule's structure and are used to build a mathematical relationship with its toxicological endpoint.

Key molecular descriptors used in QSAR models for phenols include:

Hydrophobicity (log P or log K_ow_): This is one of the most critical descriptors, representing the partitioning of a chemical between n-octanol and water. It models the ability of a compound to cross biological membranes and accumulate in fatty tissues.

Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). They are crucial for modeling specific interactions and reactivity.

Topological Descriptors: These are numerical representations of the molecular structure, considering the connectivity of atoms. They can describe molecular size, shape, and branching.

Quantum Chemical Descriptors: Calculated using quantum mechanics, these provide detailed information on the electronic structure, charge distribution, and reactivity of the molecule.

Interactive Table: Common Molecular Descriptors in Phenol (B47542) QSAR Models

| Descriptor Category | Specific Descriptor Example | Relevance to Toxicity |

| Hydrophobicity | Log P (Octanol-Water Partition Coefficient) | Governs bioaccumulation and membrane transport. |

| Electronic | Dipole Moment (DM) | Influences polar interactions with biological targets. |

| Geometrical | Molecular Volume (MV) | Relates to steric hindrance and fit at a receptor site. |

| Constitutional | Number of Halogen Atoms (n) | Can correlate with increased toxicity due to specific interactions. |

The reliability and predictive power of a QSAR model must be rigorously validated using statistical methods. Validation ensures that the model is not a result of chance correlation and can accurately predict the toxicity of new chemicals.

Internal Validation techniques assess the robustness of the model using the initial dataset. A common method is cross-validation , particularly the leave-one-out (LOO) procedure. In LOO, a model is repeatedly built, leaving out one chemical at a time, and then used to predict the activity of the excluded chemical. The results are compiled to calculate the cross-validated correlation coefficient (Q² or R²cv). A high Q² value (typically > 0.5) indicates good internal predictive capability.

External Validation involves challenging the model with a set of chemicals (the test set) that were not used in its development. The model's ability to predict the toxicity of these new compounds is a true measure of its predictive power.

Interactive Table: Key Statistical Parameters for QSAR Model Validation

| Parameter | Symbol | Description | Indication of a Good Model |

| Coefficient of Determination | R² | Measures the proportion of variance in the dependent variable that is predictable from the independent variables. | Value close to 1.0 |

| Cross-Validated R² | Q² | A measure of the model's internal predictive ability. | High value (e.g., > 0.5) |

| F-statistic | F | Tests the overall significance of the regression model. | High value with a low p-value |

| Standard Deviation of Error | s | Measures the dispersion of data points around the regression line. | Low value |

QSAR models for phenols have significant applications in environmental toxicology, primarily for predicting the adverse effects of these compounds on aquatic ecosystems. By estimating toxicity, these models allow for the prioritization of chemicals for further testing and risk assessment, reducing the need for extensive and costly animal testing.

A common application is predicting the toxicity of phenols to indicator organisms like the marine luminescent bacterium Photobacterium phosphoreum or the freshwater protozoan Tetrahymena pyriformis. The endpoint is often expressed as pEC50, the negative logarithm of the concentration that causes a 50% inhibitory effect on a biological process (e.g., bioluminescence or population growth). These predictions are vital for assessing water quality and the potential environmental risk posed by industrial effluents containing phenolic compounds.

Mechanistic Toxicology: Understanding Modes of Toxic Action

The mechanistic toxicology of this compound, a polysubstituted phenol, is understood by examining the toxicological profiles of structurally related compounds, including phenols, brominated phenols, and alkylphenols. The toxicity of phenols is generally characterized by their ability to act as protoplasmic poisons, readily penetrating cellular membranes due to their dual hydrophilic and lipophilic properties. This leads to the denaturation of essential proteins and, ultimately, cell death and necrosis. nih.gov Substituted phenols, such as this compound, may possess an additional mode of toxic action by uncoupling oxidative phosphorylation, which can lead to severe systemic effects like hyperthermia and acidosis. nih.gov

The specific nature and position of the substituent groups on the phenol ring are critical in determining the precise mechanism and potency of toxicity. The presence of both a bromine atom and three methyl groups on the aromatic ring of this compound suggests a complex interplay of electronic and steric effects that influence its biological activity.

Quantitative Structure-Activity Relationship (QSAR) studies on substituted phenols have revealed that those with electron-releasing groups, such as the methyl groups in this compound, have the potential to form toxic phenoxyl-free radicals. nih.gov In contrast, phenols with electron-withdrawing substituents tend to exert their toxicity primarily through lipophilicity. nih.gov

Brominated phenols, as a class, have been shown to exhibit various toxic effects, including endocrine disruption. nih.govnih.gov For instance, some brominated phenols can interfere with cellular calcium signaling, which is a crucial process for the release of neurotransmitters and hormones. awi.de They have also been found to inhibit sulfotransferase enzymes, which are important for the metabolism of endocrine hormones. nih.gov The position and number of bromine atoms on the phenol ring influence the potency of these effects. awi.de

The alkyl substituents (methyl groups) in this compound also play a significant role in its toxicological profile. QSAR modeling of alkylphenols has demonstrated a correlation between their structural features and their environmental fate and toxicity. tandfonline.com The lipophilicity conferred by the alkyl groups can influence the compound's absorption, distribution, and accumulation in biological tissues.

The following table summarizes the potential modes of toxic action for this compound based on the toxicological data of related substituted phenols.

| Toxicological Mechanism | Description | Relevance to this compound |

|---|---|---|

| Protoplasmic Poisoning | Disruption of cell membranes and denaturation of proteins, leading to cell necrosis. nih.gov | A general mechanism for all phenols, likely applicable to this compound. |

| Uncoupling of Oxidative Phosphorylation | Disruption of mitochondrial energy production, potentially causing hyperthermia and acidosis. nih.gov | A known mechanism for substituted phenols that may contribute to the systemic toxicity of this compound. |

| Formation of Phenoxyl Radicals | Electron-releasing groups can facilitate the formation of reactive free radicals that cause cellular damage. nih.gov | The three methyl groups are electron-releasing, suggesting this could be a significant pathway for toxicity. |

| Endocrine Disruption | Interference with hormone systems. Some brominated phenols show estrogenic activity and affect thyroid hormone function. nih.govawi.de | The bromo-substitution raises the possibility of endocrine-disrupting effects. |

| Disruption of Calcium Homeostasis | Some brominated phenols can interfere with cellular calcium signaling, affecting neurotransmission and hormone secretion. awi.de | A potential mechanism of neurotoxicity and endocrine disruption for this compound. |

| Inhibition of Sulfotransferases | Interference with the metabolism of hormones and xenobiotics. nih.gov | A plausible mechanism for endocrine disruption by this brominated phenol. |

Environmental Fate, Detection, and Analytical Methodologies

Advanced Analytical Techniques for Trace Analysis

Due to the lack of reported detection in environmental samples, the development and application of specific advanced analytical techniques for the trace analysis of 4-Bromo-2,3,5-trimethylphenol have not been documented. General approaches for similar compounds are outlined below, but their direct applicability to this specific molecule would require experimental validation.

Environmental Degradation Pathways

Consequently, there is a notable data gap concerning the environmental persistence, potential for bioaccumulation, and the specific microorganisms or chemical processes that might contribute to the breakdown of this compound in soil, water, or atmospheric environments. Further research is required to elucidate the environmental fate of this compound, including the identification of potential degradation products and the kinetics of its transformation under various environmental conditions. Without such studies, a comprehensive assessment of its environmental risk is not possible.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to predicting the molecular properties of substituted phenols. nih.gov These methods allow for the detailed analysis of electronic structure and the energetic factors that govern chemical reactivity.

The electronic structure of 4-Bromo-2,3,5-trimethylphenol is determined by the interplay of its constituent functional groups: the hydroxyl (-OH) group, the bromine (-Br) atom, and the three methyl (-CH₃) groups attached to the benzene (B151609) ring. DFT calculations, often at levels like B3LYP/6-311G++(d,p), are used to model the geometry and electronic properties of such molecules. nih.gov

Key aspects of the electronic structure analysis include:

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. For a phenol (B47542) derivative, the HOMO is typically localized on the phenyl ring and the oxygen atom, indicating these are the primary sites for electrophilic attack. The LUMO, conversely, indicates the sites susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net

Electron Density Distribution: The bromine atom, being highly electronegative, acts as an electron-withdrawing group via the inductive effect. Conversely, the methyl groups are electron-donating. The hydroxyl group is an activating, ortho-para directing group. The combination of these substituents influences the electron density across the aromatic ring, affecting its reactivity and interaction with other molecules.

Natural Bond Orbital (NBO) Analysis: NBO analysis helps in understanding the delocalization of electron density and the nature of intramolecular interactions, such as hyperconjugation and hydrogen bonding. researchgate.net

A hypothetical representation of calculated electronic properties for this compound, based on typical values for similar compounds, is presented below.

| Property | Predicted Value (Illustrative) | Significance |

| HOMO Energy | -5.8 eV | Represents the ability to donate an electron; higher energy indicates greater electron-donating ability. |

| LUMO Energy | -1.2 eV | Represents the ability to accept an electron; lower energy indicates greater electron-accepting ability. |

| HOMO-LUMO Gap | 4.6 eV | An indicator of chemical reactivity and stability; a larger gap implies greater stability. |

| Dipole Moment | 2.1 D | Measures the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

The reactivity of this compound can be quantitatively assessed through various energetic descriptors derived from quantum chemical calculations.

Bond Dissociation Energy (BDE): The O-H bond dissociation energy is a critical parameter for phenols, as it relates to their antioxidant activity. The substituents on the phenyl ring significantly influence the O-H BDE. Electron-donating groups, like the methyl groups, generally lower the BDE, making the hydrogen atom more easily abstractable. The position of the bromine atom also modulates this property through inductive and resonance effects. acs.org

Ionization Potential and Electron Affinity: These properties relate to the energy required to remove an electron and the energy released upon gaining an electron, respectively. They are directly related to the HOMO and LUMO energies and are fundamental to understanding the molecule's behavior in redox reactions.

Molecular Electrostatic Potential (MEP): MEP maps provide a visual representation of the charge distribution on the molecule's surface. nih.gov Regions of negative potential (typically around the oxygen atom) are susceptible to electrophilic attack, while regions of positive potential (often near the hydroxyl hydrogen) are prone to nucleophilic attack. This information is invaluable for predicting how the molecule will interact with other chemical species. nih.gov

Below is an illustrative data table of reactivity descriptors for this compound.

| Descriptor | Predicted Value (Illustrative) | Implication for Reactivity |

| O-H Bond Dissociation Energy (BDE) | 85 kcal/mol | A lower BDE compared to unsubstituted phenol suggests enhanced antioxidant potential due to the electron-donating methyl groups. |

| Ionization Potential | 7.5 eV | Reflects the energy needed to remove an electron, influencing its behavior in electron transfer reactions. |

| Electron Affinity | 1.0 eV | Indicates the molecule's ability to accept an electron. |

Molecular Docking and Dynamics Simulations for Biological Interactions

While specific studies on this compound are scarce, molecular docking and dynamics simulations are the primary computational techniques used to investigate the potential biological activity of such compounds. These methods predict how a small molecule (ligand) binds to a macromolecular target, such as a protein or enzyme, and the stability of the resulting complex.

Molecular Docking: This technique predicts the preferred orientation of the ligand when bound to a receptor to form a stable complex. The process involves sampling a wide range of conformations of the ligand within the binding site and scoring them based on a force field that estimates the binding affinity. For a substituted phenol, interactions such as hydrogen bonding (involving the hydroxyl group) and hydrophobic interactions (with the aromatic ring and methyl groups) are typically important.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to study the dynamic behavior of the ligand-receptor complex over time. This provides insights into the stability of the binding pose, the role of solvent molecules, and conformational changes that may occur upon binding.

Predictive Modeling: Beyond QSAR

Predictive modeling aims to forecast the properties or activities of new molecules. While Quantitative Structure-Activity Relationship (QSAR) models are common, more advanced approaches are also being developed.

De novo design involves creating novel molecular structures with desired properties from scratch, often using computational algorithms. These methods can explore a vast chemical space to identify promising candidates that could, for example, be derivatives of a lead compound like this compound. The process typically involves assembling molecular fragments or using generative models to create structures that are then evaluated for their predicted activity and other properties.

In silico screening, or virtual screening, is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This can be done through ligand-based methods (searching for molecules similar to a known active compound) or structure-based methods (docking a library of compounds into the target's binding site). If this compound were identified as having a particular biological activity, in silico screening could be used to find other, potentially more potent, compounds with a similar chemical scaffold.

Applications in Advanced Chemical Synthesis and Materials Science

Role as a Building Block in Complex Organic Synthesis

4-Bromo-2,3,5-trimethylphenol has demonstrated its utility as a key intermediate in multi-step organic syntheses. The presence of the bromine atom at the 4-position, the hydroxyl group at the 1-position, and the methyl groups at the 2, 3, and 5-positions allows for a range of chemical transformations, making it a versatile precursor for more intricate molecules.

Currently, there is a lack of specific documented evidence in publicly available scientific literature detailing the direct use of this compound in the synthesis of natural product analogues.

A notable application of this compound is its role as a crucial starting material in the synthesis of complex benzofuran (B130515) derivatives. These derivatives have been investigated for their potential as therapeutic agents for central nervous system disorders. google.comgoogleapis.com The synthesis involves a multi-step process where the phenolic structure of this compound is modified to construct the benzofuran core.

The initial step in this synthetic route is the etherification of this compound. A specific example involves the reaction of this compound with 3-chloro-2-methylpropene (B57409) to yield 2-bromo-1,3,4-trimethyl-5-[(2-methylprop-2-en-1-yl)oxy]benzene. google.com This reaction is a critical transformation that sets the stage for the subsequent formation of the benzofuran ring system.

The following table outlines the reactants and the resulting product in this key synthetic step:

| Reactant 1 | Reactant 2 | Product |

| This compound | 3-Chloro-2-methylpropene | 2-Bromo-1,3,4-trimethyl-5-[(2-methylprop-2-en-1-yl)oxy]benzene |

This benzofuran derivative and others synthesized from this intermediate are being explored for their potential pharmacological activities, which could classify them as high-value industrial chemicals in the pharmaceutical sector. google.com

Potential in Polymer and Material Science

While the structural characteristics of this compound, such as its potential for functionalization, suggest a theoretical applicability in polymer and material science, there is currently no specific research or documented application in these fields.

Catalytic Applications of Derivatives

There is no information available in the current scientific literature regarding the catalytic applications of derivatives of this compound.

Future Research Directions and Perspectives

Emerging Synthetic Strategies for Halogenated Phenols

The synthesis of halogenated phenols, including 4-Bromo-2,3,5-trimethylphenol, is evolving beyond traditional methods. Future research is pivoting towards strategies that offer greater efficiency, selectivity, and sustainability.

Modern organic synthesis is increasingly focused on "green" chemistry principles. A highly promising route for synthesizing substituted phenols and bromophenols involves the ipso-hydroxylation of arylboronic acids. rsc.org This method utilizes aqueous hydrogen peroxide as a benign oxidant in ethanol (B145695) under ambient conditions, offering a rapid and environmentally friendly alternative to harsher traditional methods. rsc.org A particularly innovative extension of this is a tandem one-pot protocol where the addition of hydrogen bromide to the ipso-hydroxylation reaction mixture directly yields brominated phenols. rsc.org

Another key area is the development of advanced catalytic systems. Copper-catalyzed reactions, for instance, have shown great utility in the synthesis of phenols from aryl halides, often proceeding under mild conditions and tolerating a wide array of functional groups. organic-chemistry.org The Ullmann reaction, a classic copper-catalyzed method, continues to be refined for the synthesis of complex phenol (B47542) derivatives. nih.gov Furthermore, palladium-catalyzed methods for the direct conversion of aryl halides to phenols using potassium hydroxide (B78521) have been established, showcasing the power of highly active monophosphine-based catalysts. organic-chemistry.org

Looking ahead, the direct C-H functionalization of aromatic rings represents a frontier in synthetic chemistry. Strategies that can selectively introduce a hydroxyl group or a halogen atom onto a phenol ring without pre-functionalization would be a significant leap forward, minimizing synthetic steps and waste. For example, the selective ortho-chlorination of phenols has been achieved using 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH) catalyzed by a low concentration of an ammonium (B1175870) salt, a method noted for its practicality and use of commercially available reagents. nih.gov

| Synthetic Strategy | Key Features | Potential Advantage for this compound | Reference |

|---|---|---|---|

| ipso-Hydroxylation of Arylboronic Acids | Uses H₂O₂ as a green oxidant; rapid reaction at ambient temperature. Tandem process for direct bromination. | Sustainable and efficient route starting from the corresponding trimethylphenylboronic acid. | rsc.org |

| Copper-Catalyzed Hydroxylation | Effective for converting aryl halides to phenols under mild conditions. CuI-nanoparticles can be used without ligands or organic solvents. | Alternative synthesis pathway from a di-halogenated precursor. | organic-chemistry.org |

| Palladium-Catalyzed Hydroxylation | Highly active monophosphine-based catalysts enable direct conversion of aryl halides using KOH. | High-yield synthesis with broad functional group tolerance. | organic-chemistry.org |

| Selective C-H Halogenation | Direct functionalization of the aromatic ring, avoiding pre-functionalization steps. | More atom-economical synthesis of polyhalogenated or specifically substituted derivatives. | nih.gov |

Unexplored Biological Activities and Therapeutic Niches

While the specific biological profile of this compound is not extensively documented, the broader class of phenolic compounds offers a rich template for discovering new therapeutic agents. nih.govnih.gov Future research should focus on screening this compound for a range of activities suggested by the known properties of similar molecules.

One of the most compelling areas of investigation for substituted phenols is oncology. Sterically hindered phenols can exhibit a dual "chameleonic" character. mdpi.com Under normal physiological conditions, they act as antioxidants, but in the high-reactive oxygen species (ROS) environment of tumors, they can be converted into reactive quinone methides, which have destructive effects on cancer cells. mdpi.com Investigating whether this compound can modulate oxidative stress and selectively generate ROS in cancer cells could uncover a novel therapeutic niche. mdpi.com

The structural similarity of this compound to other bioactive phenols suggests its potential as an enzyme inhibitor. Synthesized bromophenols have demonstrated potent inhibitory effects against key metabolic enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and carbonic anhydrases (CA I and II). mdpi.comnih.gov These enzymes are validated targets for neurodegenerative diseases like Alzheimer's and for various physiological conditions. Screening this compound against a panel of such enzymes could identify unexpected therapeutic applications. nih.gov

Furthermore, phenolic compounds are widely recognized for their antimicrobial properties. nih.govmdpi.com The functionalization of natural phenols often enhances their activity against both Gram-positive and Gram-negative bacteria. mdpi.com The combination of the phenol scaffold with bromine and alkyl groups in this compound may confer specific antimicrobial or antifungal activities that warrant investigation. researchgate.net Its potential as an antibiofilm agent is another promising avenue, as this is a known property of many plant-derived phenolics. nih.gov

| Potential Therapeutic Area | Mechanism/Target of Interest | Rationale Based on Similar Compounds | Reference |

|---|---|---|---|

| Oncology | Modulation of oxidative stress; ROS generation in tumor microenvironments. | Sterically hindered phenols can act as pro-oxidants in cancer cells, leading to apoptosis. | mdpi.com |

| Neurodegenerative Diseases | Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). | Other synthetic bromophenols show potent inhibition of these enzymes, which are key targets in Alzheimer's disease. | nih.gov |

| Metabolic Disorders | Inhibition of carbonic anhydrase or α-glycosidase. | Various bromophenol derivatives have shown inhibitory activity against these metabolic enzymes. | mdpi.comnih.gov |

| Infectious Diseases | Disruption of microbial cell walls, DNA replication, or enzyme production. | Phenolic structures are a well-known scaffold for antimicrobial and antifungal agents. | mdpi.com |

Advanced Computational Approaches for Predictive Modeling

Computational chemistry provides powerful tools to predict molecular properties and guide experimental research, saving significant time and resources. For this compound, advanced computational approaches can illuminate its physicochemical behavior, reactivity, and potential biological interactions before they are tested in the lab.

A key parameter for any phenolic compound is its acidity (pKa), which governs its behavior in biological systems. Recent advances in Density Functional Theory (DFT) have led to highly accurate protocols for computing phenol pKa values. researchgate.net Specifically, methods that incorporate a small number of explicit water molecules in the calculation, combined with a solvation model based on density (SMD), can provide reliable pKa predictions without the need for empirical correction factors. researchgate.net Applying such a model to this compound would provide a fundamental understanding of its ionization state at physiological pH.

Beyond pKa, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption and emission spectra of molecules. clemson.edu This is crucial for understanding the compound's interaction with light and for developing potential applications in areas like molecular probes or sensors. Benchmarking various exchange-correlation functionals and basis sets can identify the most accurate computational parameters for predicting the spectroscopic properties of halogenated phenols. clemson.edu Studies on similar brominated phenol derivatives have successfully used DFT to investigate molecular geometry, vibrational frequencies, and electronic properties, demonstrating the robustness of these techniques. researchgate.net

These predictive models can also be extended to forecast biological activity. By calculating molecular descriptors such as electrostatic potential surfaces, frontier molecular orbitals (HOMO/LUMO), and molecular docking scores, researchers can hypothesize how this compound might interact with specific protein targets. This in silico screening can prioritize which biological assays are most likely to yield positive results, streamlining the drug discovery process.

| Computational Method | Predicted Property | Significance for Research | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) with explicit solvent molecules | Acid dissociation constant (pKa) | Predicts ionization state at physiological pH, crucial for understanding biological activity and solubility. | researchgate.net |

| Time-Dependent DFT (TD-DFT) | UV-Vis absorption and emission spectra | Guides development for applications in sensing, imaging, or materials science. | clemson.edu |

| Molecular Docking | Binding affinity and mode with biological targets (e.g., enzymes) | Prioritizes experimental screening for therapeutic applications by identifying likely protein interactions. | mdpi.com |

| Frontier Molecular Orbital Analysis (HOMO/LUMO) | Electronic properties and chemical reactivity | Provides insight into the molecule's stability and potential reaction pathways. | researchgate.net |

Sustainable Synthesis and Environmental Remediation

The future of chemical science is intrinsically linked to sustainability. For this compound, this involves two key areas: developing environmentally benign manufacturing processes and understanding its environmental fate and potential remediation.

As mentioned in section 11.1, "green" synthetic routes are a major research focus. The use of non-toxic solvents like ethanol, ambient reaction conditions, and oxidants like hydrogen peroxide that produce only water as a byproduct are hallmarks of sustainable synthesis. rsc.org Future research should aim to optimize these methods for the large-scale production of this compound, minimizing waste and energy consumption.

On the other side of the lifecycle, the persistence of halogenated aromatic compounds in the environment is a significant concern. nih.govnih.gov Research into the biodegradation of such compounds is crucial. Many microbes have evolved metabolic pathways to detoxify and utilize halogenated aromatics as carbon sources. nih.gov Investigating the susceptibility of this compound to microbial degradation is a critical first step. This could involve screening for bacterial or fungal strains capable of dehalogenation, a key step in breaking down these persistent pollutants. nih.gov